3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid
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Overview
Description
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid is an organic compound with the molecular formula C10H10N2O3. It is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which then undergoes cyclization to form the indazole core. This intermediate is then reacted with acrylonitrile followed by hydrolysis to yield this compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of automated reactors and purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxy derivatives .
Scientific Research Applications
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, which shares the indazole core structure.
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)acetic acid: A similar compound with an acetic acid moiety instead of a propanoic acid moiety.
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)butanoic acid: Another similar compound with a butanoic acid moiety.
Uniqueness
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature may confer distinct chemical and biological properties compared to other indazole derivatives, making it a valuable compound for research and development .
Properties
CAS No. |
90915-67-6 |
---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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